molecular formula C12H14S B14750811 1-(Tert-butylsulfanyl)-4-ethynylbenzene

1-(Tert-butylsulfanyl)-4-ethynylbenzene

Cat. No.: B14750811
M. Wt: 190.31 g/mol
InChI Key: MKOSYNCMIWMLJB-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)-4-ethynylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, which also bears an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfanyl)-4-ethynylbenzene typically involves the reaction of tert-butylthiol with an appropriate benzene derivative. One common method includes the use of 4-bromo-1-ethynylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylsulfanyl)-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Tert-butylsulfanyl)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Tert-butylsulfanyl)-4-ethynylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The tert-butylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through oxidation or substitution reactions. The ethynyl group can also participate in reactions that modify the compound’s structure and activity. These interactions can influence biochemical pathways and cellular processes, leading to specific biological effects .

Comparison with Similar Compounds

  • 1-(Tert-butylsulfanyl)-4-bromobenzene
  • 1-(Tert-butylsulfanyl)-4-methylbenzene
  • 1-(Tert-butylsulfanyl)-4-nitrobenzene

Comparison: 1-(Tert-butylsulfanyl)-4-ethynylbenzene is unique due to the presence of both the tert-butylsulfanyl and ethynyl groupsThe ethynyl group, in particular, provides opportunities for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

1-tert-butylsulfanyl-4-ethynylbenzene

InChI

InChI=1S/C12H14S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3

InChI Key

MKOSYNCMIWMLJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C#C

Origin of Product

United States

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